molecular formula C16H15NO2 B3054984 6-Methoxy-2-(4-methoxyphenyl)-1H-indole CAS No. 62655-56-5

6-Methoxy-2-(4-methoxyphenyl)-1H-indole

Cat. No.: B3054984
CAS No.: 62655-56-5
M. Wt: 253.29 g/mol
InChI Key: IPLDCJXQHIIQEC-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)-1H-indole is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-13-6-3-11(4-7-13)15-9-12-5-8-14(19-2)10-16(12)17-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDCJXQHIIQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496376
Record name 6-Methoxy-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62655-56-5
Record name 6-Methoxy-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6 Methoxy 2 4 Methoxyphenyl 1h Indole and Its Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The formation of the indole nucleus can be achieved through several well-established named reactions and modern catalytic methods. These approaches offer different levels of versatility, functional group tolerance, and regiochemical control.

Fischer Indole Cyclization and its Variants for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgnih.gov The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride, being commonly employed. wikipedia.orgnih.gov

The mechanism proceeds through the formation of an enamine tautomer from the phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. wikipedia.org A significant advantage of this method is the possibility of a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com For the synthesis of substituted indoles, the regioselectivity can be influenced by the acidity of the medium and the steric and electronic nature of the substituents on both the hydrazine (B178648) and the carbonyl component. thermofisher.com The presence of methoxy (B1213986) groups on the phenylhydrazine (B124118) can sometimes lead to abnormal cyclization products, a factor to be considered in the synthesis of methoxy-substituted indoles. nih.gov

Method Description Key Features
Fischer Indole Synthesis Acid-catalyzed cyclization of an arylhydrazone.Widely applicable, can be a one-pot reaction, regioselectivity can be controlled. wikipedia.orgthermofisher.com
Buchwald Modification Palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form N-arylhydrazones.Expands the scope of the Fischer indole synthesis by providing a route to otherwise inaccessible hydrazones. wikipedia.org

Palladium-Catalyzed Synthetic Routes for Indole Ring Formation

In recent decades, palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole nucleus, offering mild reaction conditions and broad functional group compatibility. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

One prominent approach is the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines. This strategy allows for the synthesis of a wide range of substituted indoles. Another significant advancement is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling reaction to generate the necessary N-arylhydrazone intermediates from aryl bromides and hydrazones. wikipedia.org This method significantly broadens the scope of the classical Fischer synthesis by enabling the use of a wider variety of starting materials.

Palladium-catalyzed direct arylation of heteroaromatics via C-H bond activation has also become a popular strategy for synthesizing aryl-substituted indoles. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective formation of C2- or C3-arylated indoles. researchgate.net

Multicomponent Reactions in the Synthesis of Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse indole derivatives. These reactions streamline synthetic sequences by reducing the number of purification steps and saving time and resources. While specific MCRs for the direct synthesis of 6-Methoxy-2-(4-methoxyphenyl)-1H-indole are not extensively documented, the general principles of MCRs are applicable to the construction of highly substituted indole cores which could then be further elaborated.

Specific Synthesis of this compound and Key Intermediates

A plausible and direct route to this compound is through the Fischer indole synthesis . This would involve the reaction of 4-methoxyphenylhydrazine with 4-methoxyacetophenone under acidic conditions. The initial step is the condensation of these two key intermediates to form the corresponding phenylhydrazone. Subsequent acid-catalyzed cyclization would then yield the target indole.

Key Intermediates:

4-methoxyphenylhydrazine: This can be prepared from 4-methoxyaniline (p-anisidine) through diazotization followed by reduction.

4-methoxyacetophenone: This is a commercially available starting material.

The reaction conditions, such as the choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) and temperature, would need to be optimized to achieve a good yield of the desired 6-methoxy isomer, as the regioselectivity of the cyclization can be influenced by these factors, especially with substituted phenylhydrazines. nih.gov

Regioselective Functionalization and Derivatization Strategies for this compound Analogs

Following the synthesis of the core indole structure, further diversification can be achieved through regioselective functionalization. The indole ring possesses several reactive sites, with the N1, C2, and C3 positions being the most common targets for modification.

Strategies for Modifying the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole ring (N1-position) is a key site for introducing a variety of substituents, which can significantly modulate the biological and physicochemical properties of the molecule. N-alkylation and N-arylation are the most common modifications at this position.

N-Alkylation: The N-H proton of the indole is weakly acidic and can be removed by a suitable base to generate the indolyl anion, which is a potent nucleophile. Subsequent reaction with an alkylating agent, such as an alkyl halide or tosylate, leads to the N-alkylated product. The choice of base and solvent can influence the regioselectivity of the alkylation, although for many indoles, N-alkylation is favored. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is a common method for achieving N-alkylation. nih.gov

N-Arylation: The introduction of an aryl group at the N1-position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions involve the coupling of the indole with an aryl halide or a related electrophile in the presence of a palladium or copper catalyst, a suitable ligand, and a base. Catalyst-free methods for N-arylation using diaryliodonium salts have also been developed. nih.gov The regioselectivity of N-arylation over C-arylation can be controlled by the specific reaction conditions and the nature of the catalyst system.

Functionalization Reagents and Conditions Description
N-Alkylation Base (e.g., NaH), Alkylating agent (e.g., Alkyl halide) in an aprotic solvent (e.g., THF).Deprotonation of the indole nitrogen followed by nucleophilic attack on the alkylating agent. nih.gov
N-Arylation Pd or Cu catalyst, Ligand, Base, Aryl halide or equivalent.Transition metal-catalyzed cross-coupling reaction to form a C-N bond.

Approaches for Substitutions on the Indole Core (e.g., C2, C3, C6)

The functionalization of the indole core of this compound is a key strategy for structural diversification. The indole nucleus has multiple positions amenable to substitution, with the C3 position being the most nucleophilic and reactive, followed by C2. Functionalization of the benzenoid ring (positions C4, C5, C6, and C7) is more challenging due to the lower reactivity of these C-H bonds but can be achieved using modern catalytic methods. nih.govrsc.org

C2-Position Substitution: While the parent compound already bears a 4-methoxyphenyl (B3050149) group at the C2 position, further derivatization at this site is less common. However, strategies for C2 functionalization in related indoles often involve initial N-protection followed by lithiation at C2 and subsequent reaction with an electrophile. For instance, a simple and efficient method for sulfenylation at the C2 position of N-tosylindoles has been developed, involving the reaction of the indole with butyllithium (B86547) (BuLi) and S-alkyl or S-aryl phosphorodithioates. nih.gov

C3-Position Substitution: The C3 position is the most common site for electrophilic substitution. A prominent example is the introduction of an aroyl group, a key feature in some biologically active molecules. nih.gov For instance, analogues can be prepared through acylation reactions, where a substituted benzoyl group is introduced at the C3 position. This is often achieved using a suitable aroyl chloride in the presence of a Lewis acid or by other acylation methods. Rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones represents another advanced method for C3 functionalization, leading to complex heterocyclic systems. nsf.gov

C6-Position Substitution: Site-selective functionalization of the benzene (B151609) ring of the indole, including the C6 position, typically requires transition-metal-catalyzed C-H activation. rsc.orgnih.gov Directing groups installed on the indole nitrogen are often employed to guide the catalyst to a specific C-H bond. For example, Yang et al. reported the first direct and site-selective arylation of indoles at the C6 position, a significant achievement given the difficulty in differentiating the C-H bonds of the benzene moiety. nih.gov These reactions often utilize palladium or copper catalysts to forge new carbon-carbon or carbon-heteroatom bonds. nih.gov

Table 1: Selected Methodologies for Indole Core Substitution

Position Reaction Type Reagents/Catalyst Description Reference(s)
C2 Sulfenylation N-tosylindole, BuLi, Thiotosylates Provides a method for introducing sulfur-containing functional groups at the C2 position. nih.gov
C3 Acylation Aroyl Chloride, Lewis Acid Introduction of an aroyl group, such as a trimethoxybenzoyl moiety, to the nucleophilic C3 position. nih.gov
C3 C-H Amidation Dioxazolones, Rh(III) catalyst A direct route to introduce amide functionalities, leading to the synthesis of fused heterocyclic systems like indolo[1,2-c]quinazolines. nsf.gov

Derivatization of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group at the C2 position offers another site for structural modification. The electron-donating nature of the methoxy group activates the phenyl ring for electrophilic substitution and also provides a handle for other transformations.

A key derivatization strategy is the O-demethylation of the methoxy group to yield a hydroxyl functionality. This transformation is significant in medicinal chemistry, as the resulting phenol (B47542) can alter the molecule's polarity, solubility, and ability to form hydrogen bonds. For example, in the synthesis of analogues of the vascular disrupting agent OXi8006, a related trimethoxyindole was selectively demethylated at the 7-position using an aluminum chloride-triethylamine complex under microwave irradiation to produce a hydroxyindole. nih.gov A similar strategy could be applied to the 4-methoxyphenyl group of the title compound, typically using reagents like boron tribromide (BBr₃) or other ether-cleaving agents.

Furthermore, the electron-rich nature of the 4-methoxyphenyl ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the position ortho to the activating methoxy group. nih.gov These newly introduced functional groups can then serve as points for further synthetic elaboration.

Table 2: Examples of Derivatization of the 4-Methoxyphenyl Moiety

Reaction Type Reagents Product Functional Group Purpose Reference(s)
O-Demethylation BBr₃, AlCl₃, or N-methylaniline hydrobromide Hydroxyl (-OH) Increases polarity and introduces a hydrogen bond donor. nih.govsci-hub.se
Nitration HNO₃ / H₂SO₄ Nitro (-NO₂) Introduces an electron-withdrawing group that can be further modified (e.g., reduced to an amine). nih.gov

Incorporation of Additional Functional Groups (e.g., carbaldehyde, carboxylate)

Introducing carbonyl functionalities like carbaldehyde (formyl) and carboxylate groups onto the indole scaffold is a valuable strategy for creating intermediates for further synthesis.

Carbaldehyde Group Incorporation: The Vilsmeier-Haack reaction is a classic and effective method for introducing a carbaldehyde group onto electron-rich heterocycles, including indoles. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. For most indoles, this reaction occurs with high regioselectivity at the C3 position. The resulting indole-3-carbaldehyde is a versatile synthetic intermediate. mdpi.com While direct formylation of the title compound is not detailed in the provided sources, the synthesis of related structures like 6-methoxy-1H-indole-2-carbaldehyde and 5-methoxy-1H-indole-2-carbaldehyde is known. uni.lusigmaaldrich.com

Carboxylate Group Incorporation: Carboxylate groups can be introduced through several methods. One approach is the palladium-catalyzed carbonylation of a halogenated indole precursor. beilstein-journals.org A more direct method involves the C-H alkoxycarbonylation of the indole ring. For example, Pd-catalyzed C-H alkoxycarbonylation of indole derivatives with alcohols or phenols can yield indole-3-carboxylates. beilstein-journals.org Alternatively, indole-2-carboxylates can be synthesized via the Fischer indole synthesis, starting from a substituted phenylhydrazone and an α-ketoester like ethyl pyruvate. sci-hub.senih.gov For example, the reaction of m-anisidine (B1676023) can lead to the formation of ethyl 6-methoxy-3-methylindole-2-carboxylate. nih.gov

Table 3: Methods for Incorporating Carbaldehyde and Carboxylate Groups

Functional Group Method Typical Reagents Position of Functionalization Reference(s)
Carbaldehyde (-CHO) Vilsmeier-Haack Reaction POCl₃, DMF C3 mdpi.com
Carboxylate (-COOR) Fischer Indole Synthesis Substituted phenylhydrazine, α-ketoester (e.g., ethyl pyruvate) C2 sci-hub.senih.gov
Carboxylate (-COOR) Pd-catalyzed C-H Carbonylation CO, Alcohol/Phenol, Pd(OAc)₂, Oxidant C3 beilstein-journals.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 6 Methoxy 2 4 Methoxyphenyl 1h Indole Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Activity

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features of a molecule responsible for its biological activity. mdpi.com For the 2-arylindole scaffold, including derivatives of 6-methoxy-2-(4-methoxyphenyl)-1H-indole, several key pharmacophoric elements have been identified that contribute to their interaction with various biological targets.

The fundamental pharmacophore of these derivatives typically consists of:

An indole (B1671886) core: This bicyclic aromatic system serves as the central scaffold, providing a rigid framework for the attachment of other functional groups. The indole nucleus itself can participate in crucial interactions with biological targets through hydrogen bonding (via the N-H group) and π-π stacking. mdpi.com

A 2-aryl group: The presence of an aromatic ring at the C2 position is a defining feature of this class of compounds. This group significantly influences the electronic properties and steric profile of the molecule, and it is often involved in hydrophobic or π-π interactions within receptor binding pockets. mdpi.com

In the context of inhibiting enzymes like 15-lipoxygenase (ALOX15), the 2-arylindole scaffold has been identified as an "allosteric determinant." This suggests that the core structure is essential for inducing the conformational changes in the enzyme that lead to selective inhibition. mdpi.com

Impact of Methoxy (B1213986) Substitutions on Activity and Selectivity

Methoxy (-OCH3) groups are prevalent in many biologically active 2-arylindoles, and their position significantly impacts the pharmacological profile of the compounds. The electronic and steric effects of methoxy substituents can modulate receptor binding affinity, enzyme inhibitory potency, and metabolic stability. researchgate.net

A notable example is the potent activity of 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole as an inhibitor of tubulin polymerization. nih.gov In a study comparing various methoxy-substituted 3-formyl-2-phenylindoles, this particular derivative demonstrated the highest cytostatic activity. This highlights the critical role of the methoxy group at the C6 position of the indole ring and the C4 position of the 2-phenyl ring for this specific biological activity. nih.gov

In the case of ALOX15 inhibitors, the methoxy group on the 2-phenyl ring is considered an "allosteric determinant" required for the selective inhibition of the enzyme's linoleate (B1235992) oxygenase activity. mdpi.com The position of the methoxy group can also influence the bioavailability and bioactivity of metal complexes of related compounds. chula.ac.th

The following table summarizes the impact of methoxy substitutions on the anti-proliferative activity of some 2-phenylindole (B188600) derivatives.

CompoundR1 (Indole)R2 (Phenyl)Biological Activity (IC50)
2-phenylindoleHH38.1 µM (Nitrite Inhibition)
This compound derivative6-OCH34-OCH3High (Specific value not provided)
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole6-OCH3, 3-CHO4-OCH335 nM (Cell Growth Inhibition)

Data synthesized from textual descriptions in cited literature. nih.govrsc.org

Influence of Substituents on the Indole Nitrogen, C2, and C3 Positions

Modifications at the indole nitrogen (N1), C2, and C3 positions have been extensively explored to optimize the biological activity of 2-arylindoles.

Indole Nitrogen (N1): Alkylation or acylation of the indole nitrogen can significantly alter the compound's properties. For instance, N-alkylation of 2-phenylindole derivatives has been shown to modulate their activity as nitric oxide synthase and NFκB inhibitors. rsc.org In a series of melatonin (B1676174) analogues, shifting the ethylamido side chain to the N1 position of a 6-methoxyindole (B132359) core resulted in compounds with high affinity and agonist activity at the melatonin receptor. nih.gov

C2 Position: The nature of the aryl group at the C2 position is a key determinant of activity. While a 4-methoxyphenyl (B3050149) group is often favorable, other substitutions have also yielded potent compounds. For example, a 6'-methoxy-naphthalen-2'-yl group at the C2 position resulted in a derivative with excellent inhibitory activity against NFκB. rsc.org

C3 Position: The C3 position of the indole ring is a common site for functionalization. The introduction of substituents at this position can lead to a significant enhancement of biological activity. For example, the addition of a 3-carboxaldehyde oxime or a 3-cyano group to the 2-phenylindole scaffold resulted in potent inhibitors of nitrite (B80452) production and NFκB. nih.gov In the case of tubulin polymerization inhibitors, a 3-formyl group was found to be crucial for high potency. nih.gov

The table below illustrates the effect of substituents at various positions on the inhibitory activity of 2-phenylindole derivatives against nitric oxide production.

CompoundN1-SubstituentC3-SubstituentC6-Substituent2-Aryl GroupIC50 (Nitrite Inhibition)
1 HHHPhenyl38.1 µM
2 HCHOHPhenyl> 50 µM
3 HCH=NOHHPhenyl4.4 µM
4 HCNHPhenyl4.8 µM
5 HHH6'-Methoxy-naphthalen-2'-ylNot reported for nitrite inhibition

Data extracted from a study on nitric oxide synthase and NFκB inhibitors. rsc.orgnih.gov

Role of the 4-Methoxyphenyl Moiety in Receptor Binding and Enzyme Inhibition

The 4-methoxyphenyl group at the C2 position plays a multifaceted role in the interaction of these indole derivatives with their biological targets. This moiety can influence binding affinity and selectivity through several mechanisms:

Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions within the binding pocket of receptors and enzymes, which is a common feature in ligand-protein binding.

Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the target protein. This can be crucial for anchoring the ligand in the correct orientation for optimal activity.

Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density of the entire molecule, which can in turn affect its interaction with the biological target.

In studies on tubulin polymerization inhibitors, the para-methoxyphenyl moiety was identified as an essential pharmacophore. nih.gov Similarly, for ALOX15 inhibitors, the methoxy group in the para position of the 2-phenyl ring is considered a key determinant for allosteric inhibition. mdpi.com

The potential for bioisosteric replacement of the 4-methoxyphenyl group has also been considered in drug design. Replacing this group with other moieties, such as a pyridyl or thiophene (B33073) ring, can help to probe the specific requirements of the binding pocket and to optimize pharmacokinetic properties. cambridgemedchemconsulting.com

Comparative SAR with Other Indole-Based Scaffolds

The 2-arylindole scaffold, including this compound, is just one of many indole-based structures that have been investigated for their therapeutic potential. A comparative analysis of the SAR of different indole scaffolds can provide valuable insights into the importance of the substitution pattern for biological activity.

For instance, in the development of HIV-1 fusion inhibitors, bis-indole scaffolds have been extensively studied. nih.govnih.gov These molecules, which contain two indole units linked together, have shown potent activity. The linkage position between the two indole rings (e.g., 5-5', 5-6', 6-6') has a significant impact on the molecule's shape and its ability to fit into the hydrophobic pocket of the gp41 protein. nih.gov

In the context of melatonin receptor ligands, the natural ligand melatonin has a 5-methoxyindole (B15748) core with a side chain at the C3 position. However, synthetic analogues with a 6-methoxyindole core and the side chain moved to the N1 position have been found to exhibit potent agonist activity, demonstrating that the arrangement of key functional groups around the indole scaffold can be successfully altered while retaining or even improving biological activity. nih.gov

The 3-substituted-2-phenylindole scaffold has also been recognized as a privileged structure for developing ligands for G protein-coupled receptors. researchgate.net This further underscores the versatility of the 2-phenylindole core and the importance of substitution at the C3 position for achieving diverse biological activities. The indole scaffold's ability to be readily modified at various positions makes it a highly adaptable framework for the design of new therapeutic agents. uevora.pt

Computational Chemistry and Molecular Modeling Approaches in 6 Methoxy 2 4 Methoxyphenyl 1h Indole Research

Quantum Chemical Calculations (DFT, Ab-initio) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the electronic structure and conformational possibilities of a molecule. rsc.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties. For 6-Methoxy-2-(4-methoxyphenyl)-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic descriptors. mdpi.comopenaccesspub.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. oaji.netnih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For this compound, this analysis would pinpoint the distribution of these orbitals across the indole (B1671886) core, the methoxy (B1213986) substituents, and the phenyl ring, indicating the most probable sites for electron transfer in chemical reactions.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Analysis This table is a template representing the type of data that would be generated from a DFT calculation. Specific values for this compound are not available in the reviewed literature.

ParameterEnergy (eV)Description
EHOMOValueEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMOValueEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ValueELUMO - EHOMO; indicates chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict how it will interact with other molecules. wolfram.comresearchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, typically using a color spectrum where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netyoutube.com For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen atoms of the methoxy groups and the nitrogen of the indole ring, highlighting them as potential sites for hydrogen bonding and electrophilic attack.

Understanding the distribution of partial atomic charges throughout a molecule is crucial for explaining its polarity, dipole moment, and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom. This analysis for this compound would quantify the electron-donating or withdrawing effects of the methoxy groups and the phenyl substituent on the indole scaffold, providing a more detailed picture of the electronic environment than an MEP map alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govscispace.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Docking simulations would place this compound into the binding site of a specific pharmacological target, such as an enzyme or receptor. The simulation would generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity. This would reveal the most likely orientation of the compound within the active site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues. Studies on similar indole derivatives have explored targets like cyclooxygenase (COX) enzymes and various kinases. nih.govscispace.comimpactfactor.org

A critical output of molecular docking is the energetic analysis of the predicted protein-ligand complex. This is often expressed as a binding energy or docking score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction. This quantitative analysis allows for the comparison of different ligands or different binding poses of the same ligand, helping to identify the most promising candidates for further investigation.

Table 2: Illustrative Data Table for Molecular Docking Energetic Analysis This table is a template representing the type of data that would be generated from a molecular docking study. Specific values for this compound are not available in the reviewed literature.

Pharmacological TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type(s)
e.g., Protein KinaseValuee.g., LYS72, GLU91, LEU134e.g., Hydrogen Bond, Hydrophobic
e.g., Cyclooxygenase-2Valuee.g., ARG120, TYR355, SER530e.g., Hydrogen Bond, Pi-Stacking

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While direct molecular dynamics (MD) simulation studies specifically focused on this compound are not extensively detailed in the available literature, research on structurally similar compounds provides a framework for understanding its potential conformational dynamics and binding stability. For instance, MD simulations have been effectively used to explore the stability of enzyme-inhibitor complexes involving related methoxyphenyl-indole scaffolds.

In a study on substituted 5-(4-methoxyphenyl)-1H-indoles as inhibitors of the enzyme ALOX15, MD simulations were performed to assess the stability of the enzyme-inhibitor complex. The findings from a 400 ns simulation indicated that the binding mode where the methoxyphenyl group is situated at the bottom of the enzyme's binding cavity is notably stable throughout the simulation period. nih.gov This type of simulation allows researchers to observe the physical interactions and flexibility of the complex over time, providing insights into how the ligand maintains its binding orientation within the active site. nih.gov Such computational methods are crucial for analyzing the dynamic behavior of biological macromolecules in a simulated physiological environment.

These approaches suggest that if this compound were to be studied, MD simulations would be instrumental in:

Determining its preferred binding orientations within a target protein.

Assessing the stability of the resulting complex by calculating parameters like root-mean-square deviation (RMSD) and interaction energies over time.

Understanding the conformational changes in both the ligand and the target protein upon binding.

The stability of such interactions is often quantified by analyzing various energy components, as shown in the hypothetical data table below, which illustrates the type of data generated from such simulations for a ligand-protein complex.

Interactive Data Table: Example Energy Contributions in a Ligand-Protein Complex from MD Simulations

Interaction Energy TermAverage Energy (kJ/mol)Standard Deviation (kJ/mol)Contribution to Binding
Van der Waals Energy-21515Favorable
Electrostatic Energy-15020Favorable
Polar Solvation Energy9510Unfavorable
SASA Energy-305Favorable
Total Binding Energy -300 25 Overall Stable Binding

Note: This table contains example data to illustrate the outputs of MD simulation analysis and does not represent actual experimental results for this compound.

Pharmacophore Modeling for De Novo Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of computational drug design, used to define the essential structural features a molecule must possess to exhibit a specific biological activity. nih.gov This approach is particularly valuable for designing new ligands (de novo design) and optimizing existing ones. A pharmacophore model represents the key steric and electronic features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, and their spatial arrangement necessary for optimal interaction with a biological target. ugm.ac.id

For compounds related to the this compound scaffold, pharmacophore modeling has been used to identify common features responsible for their inhibitory effects. For example, in the context of ALOX15 inhibition, both 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole derivatives were found to share a common pharmacophore, suggesting that despite structural differences, they present similar key features to the enzyme. nih.gov

The process of ligand-based pharmacophore modeling typically involves:

Selection of a training set: A group of active molecules with known biological activity against a specific target is chosen. ugm.ac.id

Conformational analysis: The possible 3D structures (conformations) of these molecules are generated.

Feature identification and alignment: Common chemical features among the active compounds are identified and aligned to create a 3D model or hypothesis. nih.gov

Model validation: The generated pharmacophore model is tested for its ability to distinguish between active and inactive compounds. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.comdergipark.org.tr This is a powerful tool for de novo ligand design. Furthermore, for lead optimization, the model can guide chemists in modifying an existing molecule to better fit the pharmacophore features, thereby enhancing its activity or other desired properties. nih.gov

Advanced Preclinical Methodologies and Delivery Systems for 6 Methoxy 2 4 Methoxyphenyl 1h Indole Analogs

Encapsulation and Nanocarrier Systems for Enhanced Biological Efficacy

To overcome challenges related to the bioavailability and stability of indole (B1671886) derivatives, researchers have developed nanocarrier systems, particularly nanoliposomes. nih.govscispace.com These systems are designed to encapsulate the therapeutic agent, potentially improving its performance and enabling more effective delivery. nih.gov Nanoliposomes are considered one of the most suitable drug delivery platforms for low molecular weight drugs due to their ability to enhance bioavailability and both in vitro and in vivo stability. nih.gov

Various nanosized liposome (B1194612) formulations have been developed to encapsulate the potential antitumoral agent methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. nih.gov These formulations are prepared using a combination of lipids and other molecules to create stable, effective delivery vehicles. scispace.com

The components used in these formulations include:

Phospholipids: Egg lecithin (B1663433) (Egg-PC), dipalmitoyl phosphatidylcholine (DPPC), dipalmitoyl phosphatidylglycerol (DPPG), and distearoyl phosphatidylcholine (DSPC) form the primary structure of the lipid bilayer. nih.govscispace.com

Cholesterol (Ch): The inclusion of cholesterol is a critical aspect of the formulation, as it modulates the fluidity of the lipid bilayer. This helps to increase the stability of the nanoliposomes. scispace.com

Stabilizing Agents: Molecules such as dihexadecyl phosphate (B84403) and DSPE-PEG (distearoyl phosphatidylethanolamine-polyethylene glycol) are incorporated. nih.govscispace.com PEG, in particular, is used to create "stealth" liposomes that can have a longer circulatory life in the body. scispace.com

The preparation of these drug-loaded nanoliposomes often involves an injection/extrusion combined method, where an ethanolic solution of the lipid mixture and the indole compound is injected into an aqueous medium. scispace.com

The physicochemical properties of nanoliposomes are critical for their function as drug delivery systems and are meticulously characterized. Dynamic light scattering (DLS) is a primary technique used to determine the size, size distribution (polydispersity), and stability of the nanocarriers. nih.govnih.gov

Research findings show that nanoliposomes encapsulating the indole analog are generally monodisperse, with hydrodynamic diameters consistently below 120 nm. nih.govresearchgate.net Zeta potential measurements are used to assess the surface charge and predict the colloidal stability of the formulation. nih.gov The prepared nanoliposomes typically exhibit negative zeta potential values lower than -18 mV, which indicates good stability due to electrostatic repulsion between the particles, preventing aggregation. nih.govnih.govresearchgate.net Formulations with zeta potential values more negative than -30 mV are considered to have even higher colloidal stability. nih.gov The stability of these formulations has been confirmed for periods of at least two weeks. nih.gov

Table 1: Physicochemical Properties of Nanoliposome Formulations for an Indole Analog

Formulation Component Hydrodynamic Diameter Zeta Potential Stability Assessment
Egg-PC/Ch/DPPG < 120 nm Highly Negative (< -30 mV) High colloidal stability
Egg-PC/Ch/DSPE-PEG < 120 nm Less Negative (> -30 mV) Lower stability (higher aggregation tendency)

Understanding the release kinetics of the encapsulated compound is essential for predicting its therapeutic efficacy. In vitro studies using dialysis-based methods are employed to monitor the diffusion and release of the indole derivative from the nanoliposomes. nih.govresearchgate.net

In a typical experimental setup, "donor" liposomes containing the encapsulated compound are separated by a dialysis membrane from "acceptor" liposomes. researchgate.net The movement of the compound across the membrane from the donor to the acceptor compartment is monitored over time. nih.govresearchgate.net The intrinsic fluorescence of the indole compound is a key feature that allows for its detection and quantification during these diffusion experiments. nih.gov The release mechanism can be influenced by the composition of the nanocarrier and the surrounding medium, with drug release from nanoparticle systems often occurring via diffusion. nih.gov

Advanced Analytical Techniques for Investigating Biological Interactions (e.g., Fluorescence-based assays, FRET)

Fluorescence-based assays are powerful tools for preclinical drug evaluation due to their high sensitivity and versatility. nih.govmdpi.com For intrinsically fluorescent molecules like methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, these techniques are particularly valuable for studying their behavior in biological systems and delivery vehicles without the need for external labels. nih.govnih.gov

The compound's natural fluorescence allows for direct monitoring of its location within nanoliposomes and its diffusion across membranes. nih.gov Furthermore, more advanced fluorescence techniques like Förster resonance energy transfer (FRET) have been utilized to gain deeper insights into molecular interactions. nih.gov FRET is a distance-dependent process where energy is transferred non-radiatively from an excited state donor fluorophore to a nearby acceptor chromophore. researchgate.net

In studies involving the indole analog, the compound itself serves as the energy donor. nih.gov Nitrobenzoxadiazole (NBD)-labelled lipids, incorporated into the acceptor liposomes, act as the energy acceptor. nih.gov By measuring the efficiency of energy transfer from the indole compound to the NBD label, researchers can monitor the diffusion of the compound across the dialysis membrane and its subsequent incorporation into the acceptor liposome membrane. nih.govresearchgate.net This photophysical process is highly sensitive to the distance between the donor and acceptor, making it an excellent tool for probing molecular proximity and interactions on a nanometer scale. nih.gov

Future Directions and Emerging Research Avenues for 6 Methoxy 2 4 Methoxyphenyl 1h Indole

Exploration of Novel Pharmacological Targets and Mechanisms

While the interaction of 6-Methoxy-2-(4-methoxyphenyl)-1H-indole with the serotonin (B10506) 5-HT2A receptor is established, future research must extend beyond this primary target to uncover its full therapeutic potential. The 2-arylindole motif is a versatile pharmacophore present in compounds that engage with a diverse range of receptors and enzymes. nih.gov

A significant avenue for exploration is the enzyme Arachidonic acid 15-Lipoxygenase (ALOX15). Structurally related 5-(4-methoxyphenyl)-1H-indole derivatives have been identified as inhibitors of ALOX15, an enzyme implicated in inflammation and ferroptosis, a form of regulated cell death. nih.govmdpi.com Future studies should investigate whether this compound or its analogs share this inhibitory activity, which could open therapeutic possibilities in inflammatory disorders, neurodegenerative diseases, and certain cancers. mdpi.com

Furthermore, the broader class of indole (B1671886) derivatives has demonstrated activity against numerous other targets, including:

Tubulin: Certain 2-aryl-3-substituted indoles act as inhibitors of tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. nih.gov

Protein Kinases: The indole nucleus is a core component of various kinase inhibitors, which are crucial in oncology and immunology. researchgate.net

Topoisomerases: Indole-based compounds have been shown to inhibit topoisomerase enzymes, interfering with DNA replication in cancer cells. nih.gov

Systematic screening of this compound against panels of such targets could reveal previously unknown mechanisms of action and provide a basis for repurposing the compound for new indications.

Development of New Synthetic Methodologies for Complex Analogs

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of novel and efficient synthetic methods is paramount. While classical methods for indole synthesis exist, modern organic chemistry offers more sophisticated tools for creating structurally diverse and complex analogs.

Future synthetic efforts could focus on:

Palladium-Catalyzed C-H Arylation: This powerful technique allows for the direct and selective introduction of aryl groups onto the indole core, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of a library of derivatives. nih.gov

Rhodium-Catalyzed C–H Activation/Annulation: These reactions can be used to construct complex, fused-ring systems, such as indole-fused diazepinones, from 2-arylindoles. acs.org Such complex scaffolds are found in numerous bioactive molecules and could lead to analogs with entirely new pharmacological profiles. acs.org

Multicomponent Reactions (MCRs): MCRs allow for the assembly of complex molecules from three or more simple starting materials in a single step, offering high efficiency and atom economy. Applying MCR strategies could yield novel heterocyclic systems built upon the core indole structure.

These advanced methodologies will enable chemists to systematically modify every position of the this compound molecule, providing a rich collection of analogs for pharmacological evaluation.

Integration of Advanced Computational and Experimental Techniques for Rational Design

The design of next-generation analogs of this compound can be significantly accelerated by integrating computational and experimental approaches. Rational drug design leverages computational tools to predict how modifications to a molecule will affect its biological activity, allowing researchers to prioritize the synthesis of the most promising compounds.

Key computational techniques that will drive future research include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. It can be used to screen virtual libraries of potential analogs against known targets like the 5-HT2A receptor or novel targets like ALOX15, identifying candidates with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a set of known analogs, a QSAR model can predict the activity of new, unsynthesized compounds, guiding the design process.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule and its target over time, providing insights into the stability of the drug-target complex and the specific interactions that hold them together. This can help refine the design of analogs to optimize these interactions. researcher.life

The following table summarizes the application of these techniques in the rational design of novel analogs.

Computational TechniqueApplication in Drug DesignPotential Outcome for this compound
Molecular Docking Predicts binding mode and affinity of ligands to a target protein.Identification of analogs with enhanced binding to 5-HT2A or novel targets like ALOX15.
QSAR Correlates chemical structure with biological activity to predict potency.Design of new analogs with predicted high potency, guiding synthetic priorities.
MD Simulations Simulates the dynamic interactions between a ligand and its target over time.Understanding the stability of the compound-receptor complex and refining key interactions.

The synergy between these in silico methods and traditional experimental validation will streamline the discovery of new lead compounds with improved efficacy and selectivity. nih.gov

Potential for Repurposing or Combination Therapies

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy that can reduce the time and cost of drug development. pensoft.net Given the diverse activities of the indole scaffold, this compound is a prime candidate for such exploration.

Repurposing: Based on the potential targets discussed previously, this compound could be investigated for new indications beyond its known effects on the central nervous system.

Anti-Inflammatory Agent: If the compound or its analogs are found to inhibit ALOX15, they could be repurposed for inflammatory conditions. nih.gov

Anticancer Agent: Given that many indole derivatives exhibit anticancer properties by targeting tubulin, kinases, or topoisomerases, its potential in oncology warrants investigation, particularly against drug-resistant cancers. nih.govmdpi.com

Combination Therapies: Combining this compound with other therapeutic agents could lead to synergistic effects, enhancing efficacy or reducing side effects.

Psychiatric Disorders: As a 5-HT2A agonist, it could be combined with agents that modulate other neurotransmitter systems, such as SSRIs or dopamine (B1211576) receptor antagonists, to achieve a more robust or nuanced effect in treating complex conditions like depression or schizophrenia. oup.comnih.gov Studies have shown that combining 5-HT2A agonists with TRP receptor agonists can produce synergistic anti-inflammatory effects. acs.org

Oncology: In cancer treatment, indole derivatives have shown synergistic effects when co-administered with standard chemotherapeutics like temozolomide. mdpi.com A similar strategy could be explored for this compound if it demonstrates anticancer activity.

Therapeutic StrategyPotential ApplicationRationale
Repurposing Inflammatory DiseasesBased on potential inhibition of ALOX15 by related indole structures.
Repurposing OncologyBased on the known anticancer activity of the broader 2-arylindole class.
Combination Therapy CNS DisordersSynergistic effects with other serotonergic or dopaminergic drugs.
Combination Therapy CancerPotential to enhance the efficacy of existing chemotherapy agents.

Investigation into Broader Biological Systems and Pathways

To fully comprehend the therapeutic potential and safety of this compound, future research must move beyond single-target interactions to investigate its effects on broader biological systems and pathways. A systems biology approach can reveal the network-level impact of the compound, providing a more holistic understanding of its mechanism of action.

Key areas for future investigation include:

Downstream Signaling Cascades: As a 5-HT2A agonist, the compound activates a G-protein coupled receptor, triggering a cascade of intracellular events. patsnap.com Future studies should map these downstream pathways to understand how receptor activation translates into physiological effects.

Metabolic Pathways: If the compound inhibits ALOX15, its impact on lipid metabolism and ferroptosis pathways should be thoroughly investigated. This could reveal biomarkers for its activity and explain its effects on a cellular level. nih.gov

Pharmacokinetics and Metabolism (ADME): Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are essential. Understanding its metabolic fate—the structures of its metabolites and their own potential activity or toxicity—is crucial for its development as a therapeutic agent.

Off-Target Profiling: Unbiased, large-scale screening (e.g., using proteomic or genomic approaches) can identify unintended "off-target" interactions. This information is critical for predicting potential side effects and for discovering new therapeutic applications.

By examining the compound's effects at the level of pathways and whole-organism physiology, researchers can build a comprehensive profile that will be indispensable for its potential translation into a clinical setting.

Q & A

Basic Research Question

  • HPLC : Reverse-phase HPLC with UV detection is widely used for purity assessment, as demonstrated in synthesis protocols with >97% purity thresholds .
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .
  • NMR : 1H/13C NMR resolves methoxy group positions and aromatic proton environments, with shifts around δ 3.8–4.3 ppm for methoxy protons .

How do structural modifications (e.g., methoxy position, substituent electronic effects) influence biological activity?

Advanced Research Question

  • Methoxy Positioning : The 6-methoxy group enhances electron density on the indole ring, affecting binding to biological targets (e.g., cyclooxygenase or phosphodiesterase enzymes) .
  • Comparative Studies : Analogous compounds like 5-methoxy-1H-indol-6-ol show altered solubility and receptor affinity due to hydroxy-methoxy interplay, suggesting structure-activity relationships (SAR) are sensitive to substituent placement .
  • In Silico Modeling : Docking studies can predict interactions with therapeutic targets, guiding rational design .

What contradictions exist in reported biological activities of this compound, and how can they be addressed methodologically?

Advanced Research Question

  • Reported Activities : Some studies cite anti-inflammatory potential via enzyme inhibition , while others emphasize antimicrobial effects (note: BenchChem data excluded per guidelines).
  • Resolution Strategies :
    • Dose-Response Studies : Establish EC50/IC50 values across multiple assays (e.g., COX-2 inhibition vs. bacterial growth assays).
    • Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity .
    • Reproducibility : Cross-validate findings in independent labs with standardized protocols.

What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Advanced Research Question

  • Chiral Centers : While the parent compound lacks stereocenters, derivatives (e.g., 3-alkylated indoles) may require asymmetric catalysis.
  • Scale-Up Issues :
    • Catalyst Loading : Transition-metal catalysts (e.g., Pd for cross-coupling) must be optimized to minimize residual metals .
    • Purification : Flash chromatography becomes impractical at scale; switch to crystallization or continuous flow systems .

How can computational chemistry aid in predicting the physicochemical properties of this compound?

Basic Research Question

  • LogP Calculations : Tools like ChemAxon or PubChem predict lipophilicity (e.g., LogP ~2.5–3.0), influencing solubility and membrane permeability .
  • DFT Studies : Optimize molecular geometry and predict spectroscopic profiles (e.g., IR vibrations for carbonyl groups at ~1737 cm⁻¹) .
  • ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity risks .

What are the limitations of current synthetic routes, and what innovations are emerging?

Advanced Research Question

  • Limitations :
    • Low yields in metal-free couplings (~50–65%) .
    • Sensitivity to moisture/oxygen in trifluoroboron-mediated reactions .
  • Innovations :
    • Photoredox catalysis for C–H functionalization under mild conditions.
    • Flow chemistry to enhance reproducibility and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.